2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
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Overview
Description
2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring, with a methyl group attached to the second position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the desired pyridopyrazine structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridopyrazines .
Scientific Research Applications
2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
- Pyrido[2,3-b]pyrazine-based derivatives
Uniqueness
2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is unique due to its specific substitution pattern and the resulting electronic and steric effects.
Biological Activity
2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound with significant biological activities. This article reviews its synthesis, structural characteristics, and various biological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C8H11N3
- Molecular Weight : 149.19 g/mol
- CAS Number : 74983-03-2
The compound features a fused pyridine and pyrazine ring system, which is known to influence its biological properties. The presence of nitrogen atoms in the ring structure contributes to its interaction with biological targets.
1. Anticancer Properties
Research indicates that derivatives of pyrido[2,3-b]pyrazines exhibit significant anticancer activity. A study demonstrated that certain substituted pyrazines inhibited cancer cell growth in both murine and human cancer cell lines. For instance, compounds with specific substituents showed IC50 values indicating potent activity against various cancer types .
Compound | IC50 (µM) | Cancer Type |
---|---|---|
3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine | 0.466 ± 0.121 | Various |
3-(3'-methylphenyl)pyrido[2,3-b]pyrazine | 0.583 ± 0.052 | Selective for BChE |
3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine | 0.899 ± 0.10 | Selective for AChE |
These findings suggest that modifications to the core structure can enhance anticancer efficacy.
2. Cholinesterase Inhibition
Another notable biological activity of pyrido[2,3-b]pyrazines is their ability to inhibit cholinesterases (AChE and BChE), which are crucial in the context of Alzheimer's disease treatment. Specific derivatives have shown dual inhibition capabilities:
- Potent Dual Inhibitors : Compounds such as 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine demonstrated promising dual inhibition with IC50 values of 0.466 µM for AChE and 1.89 µM for BChE .
This inhibition is vital for developing therapeutic agents aimed at treating neurodegenerative disorders.
Case Study 1: Anticancer Activity
A comprehensive study assessed the anticancer potential of various pyrido[2,3-b]pyrazine derivatives against a panel of cancer cell lines. The results indicated that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotection, compounds derived from the pyrido[2,3-b]pyrazine scaffold were evaluated for their ability to protect neuronal cells from oxidative stress-induced damage. The results suggested that these compounds could mitigate neuronal death and enhance cell survival rates .
The mechanisms underlying the biological activities of this compound include:
- Interaction with Enzymes : The compound's nitrogen atoms facilitate interactions with active sites of enzymes such as cholinesterases.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells by modulating key regulatory proteins.
- Antioxidant Activity : Some studies have highlighted the antioxidant properties of these compounds, which contribute to their neuroprotective effects.
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H11N3/c1-6-5-10-8-7(11-6)3-2-4-9-8/h2-4,6,11H,5H2,1H3,(H,9,10) |
InChI Key |
JYMFTXWHIUVPHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(N1)C=CC=N2 |
Origin of Product |
United States |
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